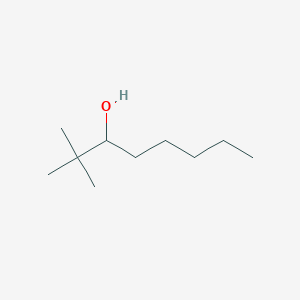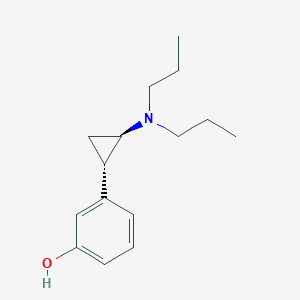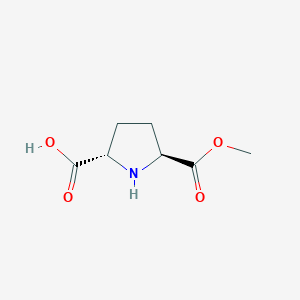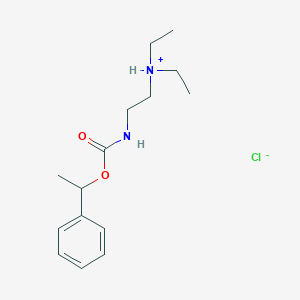![molecular formula C9H10N2O B034393 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone CAS No. 111097-45-1](/img/structure/B34393.png)
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone is a chemical compound of significant interest in the field of organic chemistry. It is related to various pyrrole and pyridine derivatives, which are often studied for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone often involves reactions of primary amines, alcohols, and other organic precursors. For instance, a compound related to our subject, 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, was synthesized from 2-pyridinecarboxaldehyde and 2-pyridinemethanol (Percino et al., 2006). Another related synthesis involved the reaction of 2-(pyridine-2-ylamino)acetohydrazide to produce 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (Salimon et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in this family is characterized by single crystal X-ray diffraction, showing complex molecular arrangements. For example, (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, a related compound, exhibits intricate hydrogen-bonding patterns (Balderson et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving these compounds are often characterized by cascade reactions, cyclizations, and substitutions. A study on Lewis acid-promoted reactions of similar compounds illustrates such complexity (Yin et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are often determined using various spectroscopic techniques. For instance, the structure and properties of a novel cathinone derivative were analyzed using techniques like NMR and mass spectrometry (Bijlsma et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are central to understanding these compounds. For example, tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, which are structurally related, were synthesized and their optical properties thoroughly examined (Krzeszewski et al., 2014).
Zukünftige Richtungen
The future directions for the study of “1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activities . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial .
Eigenschaften
IUPAC Name |
1-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-3,5H,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHYTKTXXMFJFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

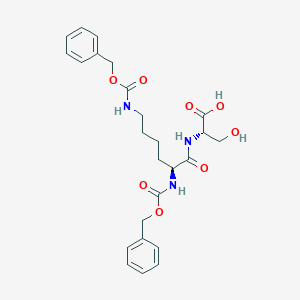
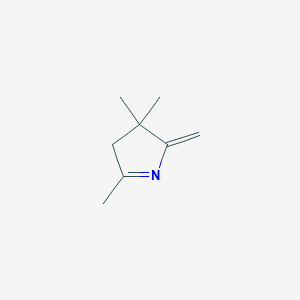
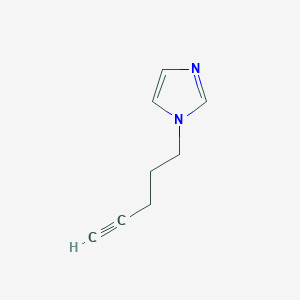
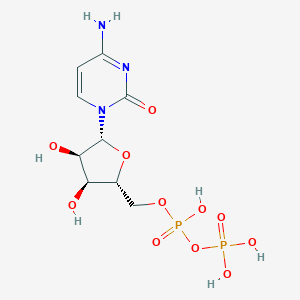
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)

